molecular formula C11H11NO B2532996 Spiro[cyclobutane-1,3'-indolin]-2'-one CAS No. 103490-52-4

Spiro[cyclobutane-1,3'-indolin]-2'-one

Cat. No. B2532996
M. Wt: 173.215
InChI Key: ODQBPEFJSDUTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08829006B2

Procedure details

Under a nitrogen atmosphere 1.50 g (7.89 mmol) cyclobutanecarboxylic acid N-phenylhydrazide and 530 mg (12.6 mmol) calcium hydride were mixed thoroughly and heated to 230° C. The mixture was stirred for 30 min at 230° C. and then cooled to RT again. The reaction mixture was carefully mixed with a solution of 7 mL water and 16 mL methanol. It was stirred for 1 h until no more hydrogen was released. Then the pH was adjusted to 1 with concentrated hydrochloric acid solution and the mixture was stirred for 1 h at 100° C. Using 4M sodium hydroxide solution the pH was adjusted to 3 and stirred overnight at RT. The precipitated substance was suction filtered and washed with 10 mL water. The mother liquor was evaporated down i.vac. and the residue was purified by preparative HPLC. The product fractions were combined, evaporated down i.vac. and dried.
Name
cyclobutanecarboxylic acid N-phenylhydrazide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
solvent
Reaction Step Five
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]([C:9]([CH:11]2[CH2:14][CH2:13][CH2:12]2)=[O:10])N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Ca+2].[H-].[H][H].Cl.[OH-].[Na+]>CO.O>[NH:7]1[C:1]2[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:11]2([CH2:14][CH2:13][CH2:12]2)[C:9]1=[O:10] |f:1.2.3,6.7|

Inputs

Step One
Name
cyclobutanecarboxylic acid N-phenylhydrazide
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(N)C(=O)C1CCC1
Name
Quantity
530 mg
Type
reactant
Smiles
[H-].[Ca+2].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
16 mL
Type
solvent
Smiles
CO
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at 230° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT again
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h at 100° C
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred overnight at RT
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 10 mL water
CUSTOM
Type
CUSTOM
Details
The mother liquor was evaporated down i.vac
CUSTOM
Type
CUSTOM
Details
and the residue was purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
evaporated down i.vac
CUSTOM
Type
CUSTOM
Details
and dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1C(C2(C3=CC=CC=C13)CCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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